molecular formula C22H20O7 B2708750 (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858763-13-0

(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2708750
CAS No.: 858763-13-0
M. Wt: 396.395
InChI Key: QJVPNSHEBXUWLZ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived molecule characterized by a 3,4-dimethoxy-substituted benzylidene group at the 2-position of the dihydrobenzofuran core. Its molecular formula is C₁₉H₁₆O₇, with a molecular weight of 356.33 g/mol (calculated from ). Key structural features include:

  • A (Z)-configured benzylidene moiety (C=CH-Ar) conjugated to the 3-oxo group of the dihydrobenzofuran ring.
  • A 3,4-dimethoxybenzyl substituent, contributing to lipophilicity and electronic effects.
  • An allyl ester group (-O-CO-O-allyl) at the 6-position of the benzofuran system.

Spectroscopic characterization (e.g., ¹H-NMR, ¹³C-NMR) aligns with methods used for structurally related molecules .

Properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-15-6-7-16-18(12-15)29-20(22(16)24)11-14-5-8-17(25-2)19(10-14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVPNSHEBXUWLZ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with the CAS number 858764-46-2, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20O7, with a molecular weight of 396.395 g/mol. The compound features a complex structure that includes a benzofuran moiety and methoxy groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : The compound demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .
  • Synergistic Effects : When tested in combination with conventional antibiotics, the compound showed synergistic effects that enhanced the efficacy against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound led to reduced paw edema and inflammatory cell infiltration in tissues .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityMechanism/FindingsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces cytokines; decreases edema in vivo

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds similar to (Z)-allyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that hybrid analogues derived from benzofuran exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer activity .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that derivatives of benzofuran can act as inhibitors of key enzymes involved in metabolic disorders such as diabetes and Alzheimer's disease. Specifically, compounds with similar structures have shown promise in inhibiting α-glucosidase and acetylcholinesterase enzymes, which are crucial targets for therapeutic interventions in type 2 diabetes and Alzheimer's disease respectively .

Drug Development

The structural characteristics of this compound make it a candidate for further development in drug design. Its ability to interact with biological targets suggests it could be modified to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological properties.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a platform for creating novel derivatives with enhanced biological activities. By modifying the substituents on the benzofuran ring or altering the ester functionalities, researchers can explore a wide array of derivatives that may exhibit improved therapeutic profiles.

Case Studies

Study Focus Findings
Study on hybrid analoguesAnticancer activityDemonstrated significant cytotoxicity against various cancer cell lines .
Investigation of enzyme inhibitorsDiabetes and Alzheimer'sIdentified potential inhibitors of α-glucosidase and acetylcholinesterase .
Synthesis of new derivativesDrug developmentExplored structure modifications leading to improved biological activity .

Comparison with Similar Compounds

Research Findings and Implications

Spectroscopic Characterization

The target compound and its analogs are typically characterized via UV, ¹H-NMR, and ¹³C-NMR spectroscopy. For example, the ¹H-NMR of related compounds (e.g., Isorhamnetin-3-O glycoside in ) reveals distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm), which are critical for confirming substitution patterns .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Analytical ValidationReference
Benzylidene formation3,4-dimethoxybenzaldehyde, H₂SO₄65–75¹H NMR, IR
Allyl esterificationAllyl bromide, K₂CO₃, DMF80–85¹³C NMR, Mass Spectrometry

Advanced Configuration Analysis

Q: How can the Z-configuration of the benzylidene group be rigorously confirmed? A:

  • Spectroscopic Techniques :
    • ¹H NMR : Coupling constants (J) between the benzylidene proton and adjacent groups. Z-isomers typically show J < 12 Hz due to restricted rotation .
    • X-ray Crystallography : Definitive confirmation via single-crystal analysis, resolving spatial arrangement .
  • Computational Validation : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/IR spectra .

Experimental Design for Bioactivity Screening

Q: How to design robust experiments to evaluate the compound’s biological activity (e.g., antioxidant or enzyme inhibition)? A:

  • Split-Plot Design :
    • Main Plots : Vary concentrations (e.g., 1–100 µM).
    • Subplots : Test against control compounds (e.g., ascorbic acid for antioxidant assays).
    • Replication : Four replicates per treatment to ensure statistical power .
  • Assays :
    • DPPH radical scavenging for antioxidant activity.
    • Enzyme kinetics (e.g., IC₅₀ determination via UV-Vis spectroscopy).

Methodological Approaches for Environmental Fate Studies

Q: What methodologies are recommended to assess the environmental fate of this compound? A:

  • Long-Term Tracking :
    • Abiotic Compartments : Measure hydrolysis rates (pH 5–9 buffers, 25–50°C) and photodegradation (UV exposure).
    • Biotic Compartments : Soil microcosm studies to track biodegradation (GC-MS for metabolite identification) .
  • Risk Evaluation : Use OECD guidelines for ecotoxicity (e.g., Daphnia magna acute toxicity tests) .

Resolving Data Contradictions in Spectral Characterization

Q: How to address discrepancies in reported spectroscopic data (e.g., conflicting NMR shifts)? A:

  • Stepwise Validation :
    • Reproduce Conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibration.
    • Cross-Platform Analysis : Compare data from ¹H NMR, ¹³C NMR, and HRMS to identify outliers.
    • Isomer Purity : Check for E/Z isomer contamination via NOESY (nuclear Overhauser effect) .

Stability Profiling Under Varied Conditions

Q: What experimental frameworks are suitable for evaluating the compound’s stability? A:

  • Accelerated Stability Testing :
    • Thermal : Incubate at 40°C/75% RH for 6 months; monitor decomposition via HPLC .
    • Oxidative : Expose to H₂O₂ (3% v/v) and track degradation products (LC-MS).
  • pH-Dependent Stability : Use phosphate buffers (pH 2–12) to simulate gastrointestinal/environmental conditions .

Mechanistic Studies on Reactivity

Q: How to investigate the compound’s reactivity in nucleophilic or electrophilic reactions? A:

  • Kinetic Profiling :
    • Nucleophilic Attack : React with amines (e.g., benzylamine) in THF; track via in situ IR.
    • Electrophilic Substitution : Bromination using NBS; analyze regioselectivity via ¹H NMR .
  • Computational Modeling : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.